molecular formula C3H4F3I B7725354 1,1,1-Trifluoro-3-iodopropane CAS No. 71215-70-8

1,1,1-Trifluoro-3-iodopropane

Cat. No.: B7725354
CAS No.: 71215-70-8
M. Wt: 223.96 g/mol
InChI Key: ULIYQAUQKZDZOX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon with the molecular formula C3H4F3I. It is a colorless liquid with a density of approximately 1.911 g/cm³ at 25°C and a boiling point of around 80°C . This compound is notable for its use in various chemical reactions due to its unique structure, which includes both fluorine and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-iodopropane can be synthesized through the iodination of 1,1,1-trifluoropropane. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. The process may also involve the use of solvents such as acetone to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar iodination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through distillation to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-iodopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organic compounds, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functional groups .

Scientific Research Applications

1,1,1-Trifluoro-3-iodopropane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly those containing fluorine and iodine atoms.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-iodopropane involves its interaction with various molecular targets. The presence of fluorine and iodine atoms allows the compound to participate in unique chemical reactions, influencing molecular pathways and processes. For example, the compound can act as a halogenating agent, introducing halogen atoms into other molecules and altering their chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-iodoethane
  • Trifluoroiodomethane
  • Heptafluoro-2-iodopropane

Comparison

1,1,1-Trifluoro-3-iodopropane is unique due to its specific structure, which includes a trifluoromethyl group and an iodine atom on a three-carbon chain. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to similar compounds with different halogen atoms or carbon chain lengths .

Properties

IUPAC Name

1,1,1-trifluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYQAUQKZDZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963475
Record name 1,1,1-Trifluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-37-7
Record name 1,1,1-Trifluoro-3-iodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3-iodopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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